molecular formula C16H16BrNO B215706 2-(4-bromophenyl)-N-(2-phenylethyl)acetamide

2-(4-bromophenyl)-N-(2-phenylethyl)acetamide

Cat. No. B215706
M. Wt: 318.21 g/mol
InChI Key: NMPPBQVIVRLGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(2-phenylethyl)acetamide, also known as Bromantane, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It was first synthesized in Russia in the 1980s and has since gained popularity as a performance-enhancing drug. However,

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. This results in increased dopamine levels in the brain, which can improve cognitive function and physical performance.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2-phenylethyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-(2-phenylethyl)acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound. It also has a low toxicity and can be administered orally. However, there are limitations to its use in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. It also has a complex mechanism of action, which can make it difficult to study its effects on specific pathways.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(2-phenylethyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that 2-(4-bromophenyl)-N-(2-phenylethyl)acetamide may have potential as a treatment for depression and anxiety. Further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-(2-phenylethyl)acetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(2-phenylethyl)acetamide involves the reaction of 4-bromobenzyl cyanide with 2-phenylethylamine in the presence of sodium ethoxide. This reaction results in the formation of 2-(4-bromophenyl)-N-(2-phenylethyl)acetamide, which is then purified through recrystallization.

Scientific Research Applications

2-(4-bromophenyl)-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anxiolytic, and antidepressant effects. 2-(4-bromophenyl)-N-(2-phenylethyl)acetamide has also been found to enhance cognitive function and physical performance.

properties

Product Name

2-(4-bromophenyl)-N-(2-phenylethyl)acetamide

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C16H16BrNO/c17-15-8-6-14(7-9-15)12-16(19)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)

InChI Key

NMPPBQVIVRLGJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)Br

solubility

7.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.